molecular formula C12H18 B3427237 1,2-Diisopropylbenzene CAS No. 577-55-9

1,2-Diisopropylbenzene

Cat. No. B3427237
CAS RN: 577-55-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Description

1,2-Diisopropylbenzene is an organic compound with the molecular formula C12H18 . It is also known by other names such as 1,2-Bis(1-methylethyl)benzene .


Synthesis Analysis

The synthesis of 1,2-Diisopropylbenzene typically involves the alkylation of benzene or isopropylbenzene with propylene . This process is catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions . In a research paper, it was found that the isomerization and trans alkylation reactions give a higher yield of cumene (46 mol%) at 1:1 molar ratio with both isomers .


Molecular Structure Analysis

The 1,2-Diisopropylbenzene molecule contains a total of 30 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

Diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions .


Physical And Chemical Properties Analysis

1,2-Diisopropylbenzene is a colorless liquid, immiscible in water, with a similar boiling point to its isomers . It has a molecular weight of 162.271 Da .

Scientific Research Applications

Catalytic Zeolite Characterization

The isomerization and disproportionation of 1,3-diisopropylbenzene over zeolite catalysts provide a method to characterize the effective pore size of large and extra-large pore zeolites. This catalytic reaction offers insights into the zeolites' structure and functionality by analyzing the yield ratios of various reaction products, thereby serving as a novel test for zeolite characterization (Chen et al., 2007).

Zeolite Catalysts in Isomerization

Research on isomerization of diisopropylbenzene over zeolite catalysts such as HY, MCM-22, HZSM-5, MCM-41, and Hβ indicates the potential of these materials in chemical synthesis. Specifically, Hβ zeolite exhibits high activity as a catalyst, demonstrating the utility of zeolite catalysts in optimizing chemical processes under various conditions (Zhao Pei-xia, 2005).

Aerobic Oxidation for Phenol Derivatives

A study on the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a catalyst has provided a method for preparing phenol derivatives. This process highlights the potential for efficient oxidation reactions in the production of compounds useful as pharmaceutical starting materials (Aoki et al., 2005).

Adsorption and Desorption Kinetics

The desorption kinetics of 1,3-diisopropylbenzene from zeolite crystals using the zero-length-column (ZLC) technique offers insights into the molecular interactions and transport mechanisms within zeolite materials. This research contributes to the understanding of zeolite-based catalytic processes and material design for chemical industry applications (Zaman et al., 2005).

Polymer Science and Material Engineering

In the field of polymer science, diisopropylbenzenes serve as key monomers or intermediates in the synthesis of high-performance materials. For instance, the electrochemical functionalization of 1,3-diisopropylbenzene has been explored for the synthesis of polymers with specific properties, such as high thermal resistance and low dielectric constants. This research underlines the versatility of diisopropylbenzenes in crafting materials with tailored functionalities for various industrial applications (Bohn et al., 2010).

Safety And Hazards

1,2-Diisopropylbenzene is classified as a combustible liquid. It causes skin and eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

1,2-Diisopropylbenzene is a versatile material widely used in scientific research. Its applications range from organic synthesis to pharmaceutical development. The global demand for diisopropylbenzene is projected to increase, reaching a total of US$ 179.2 million in 2033 . The growing industrialization in emerging economies, especially in Asia-Pacific, is a significant factor contributing to the increasing demand for 1,2-Diisopropylbenzene .

properties

IUPAC Name

1,2-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
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InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C
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Molecular Formula

C12 H18, C12H18
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DSSTOX Substance ID

DTXSID30860336
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C
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Flash Point

77 °C, 170 °F (Open cup), 77 °C o.c.
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Solubility

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor
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Density

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C
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Product Name

1,2-Diisopropylbenzene

Color/Form

Clear, colorless liquid

CAS RN

577-55-9, 25321-09-9
Record name 1,2-Bis(1-methylethyl)benzene
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Melting Point

-57 °C
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Synthesis routes and methods I

Procedure details

12 g (0.1 mol) cumene and 10 g (0.05 mol) triisopropylbenzene are dissolved in 150 ml of anhydrous hydrogen fluoride at a temperature between -20° and 0°. While stirring the reaction mixture at this temperature, it is saturated with boron trifluoride and stirring is continued for two hours. After workup, as in Example 5, 36% diisopropylbenzene was obtained, comprised of 99.2% of the meta and 0.8% of the para isomer.
Quantity
12 g
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10 g
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150 mL
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Yield
36%

Synthesis routes and methods II

Procedure details

12 g (0.1 mol) cumene is dissolved in 150 ml anhydrous hydrogen fluoride and while keeping the stirred solution at -20° C. to 0° C., 0.05 mol of propylene is introduced and stirring continued for 15 min. The reaction mixture is then saturated with boron trifluoride and stirring continued for another 15 min. After workup, 41% diisopropylbenzene was obtained, comprised of 99.6% of meta and 0.4% para isomer, together with about 15% 1,3,5-triisopropylbenzene, which can be recycled under conditions of Example 6 to produce more meta-diisopropylbenzene.
Quantity
12 g
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150 mL
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Yield
41%

Synthesis routes and methods III

Procedure details

contacting a relatively dry benzene recycle stream and a diisopropyl benzene stream with a transalkylation catalyst in a transalkylation reaction zone at transalkylation conditions including a water concentration of less than 50 wppm to provide a transalkylation zone effluent comprising benzene, cumene, and diisopropyl benzene;
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diisopropylbenzene
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1,2-Diisopropylbenzene
Reactant of Route 3
1,2-Diisopropylbenzene
Reactant of Route 4
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1,2-Diisopropylbenzene
Reactant of Route 5
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1,2-Diisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diisopropylbenzene

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